molecular formula C14H20N4S B5087523 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B5087523
M. Wt: 276.40 g/mol
InChI Key: RKBFYJUUSJGFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidinesThe structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is beneficial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-4-17-5-7-18(8-6-17)13-12-10(2)11(3)19-14(12)16-9-15-13/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFYJUUSJGFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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